molecular formula C10H11FO3 B6159111 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid CAS No. 1783600-52-1

2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid

Cat. No.: B6159111
CAS No.: 1783600-52-1
M. Wt: 198.19 g/mol
InChI Key: KUFYCLKUUGYGID-UHFFFAOYSA-N
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Description

2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the synthesis may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a palladium catalyst to reduce the intermediate compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxyphenylacetic acid
  • 5-Fluoro-2-methoxyphenylacetic acid
  • 2-Fluoro-4-methylphenylacetic acid

Comparison: 2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom and methoxy group can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1783600-52-1

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid

InChI

InChI=1S/C10H11FO3/c1-6-3-9(14-2)8(11)4-7(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

KUFYCLKUUGYGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)O)F)OC

Purity

0

Origin of Product

United States

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